Cas no 16327-00-7 (cis-3-methoxycyclohexanol)

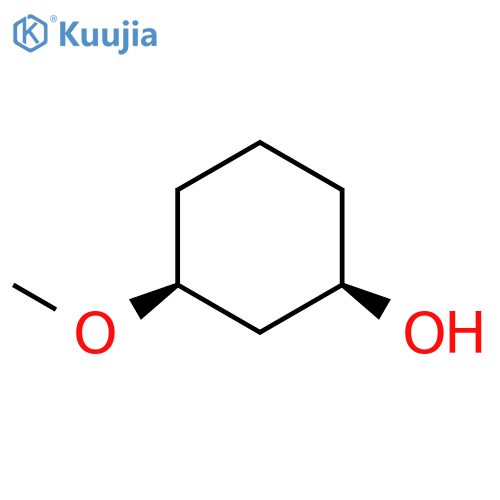

cis-3-methoxycyclohexanol structure

商品名:cis-3-methoxycyclohexanol

cis-3-methoxycyclohexanol 化学的及び物理的性質

名前と識別子

-

- cis-3-Methoxycyclohexanol

- Cyclohexanol, 3-methoxy-, (1R,3S)-rel-

- P18693

- (1S,3R)-3-Methoxycyclohexan-1-ol

- SCHEMBL14270059

- AS-84138

- 16327-00-7

- MFCD30803021

- cis-3-methoxycyclohexanol

-

- MDL: MFCD30803021

- インチ: 1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7+/m1/s1

- InChIKey: ANRGBAYCAUTVKN-RQJHMYQMSA-N

- ほほえんだ: [C@@H]1(O)CCC[C@H](OC)C1

計算された属性

- せいみつぶんしりょう: 130.099379685g/mol

- どういたいしつりょう: 130.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 83

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 29.5Ų

cis-3-methoxycyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D608802-5G |

cis-3-Methoxycyclohexanol |

16327-00-7 | 97% | 5g |

$2255 | 2024-07-21 | |

| abcr | AB535553-500mg |

cis-3-Methoxycyclohexanol; . |

16327-00-7 | 500mg |

€666.60 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128928-1g |

cis-3-Methoxycyclohexanol |

16327-00-7 | 98% | 1g |

¥10065 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8177-10G |

cis-3-methoxycyclohexanol |

16327-00-7 | 97% | 10g |

¥ 19,998.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8177-500MG |

cis-3-methoxycyclohexanol |

16327-00-7 | 97% | 500MG |

¥ 2,666.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D608802-100mg |

cis-3-Methoxycyclohexanol |

16327-00-7 | 97% | 100mg |

$195 | 2024-07-21 | |

| eNovation Chemicals LLC | D608802-1G |

cis-3-Methoxycyclohexanol |

16327-00-7 | 97% | 1g |

$620 | 2024-07-21 | |

| abcr | AB535553-250mg |

cis-3-Methoxycyclohexanol; . |

16327-00-7 | 250mg |

€422.70 | 2024-04-19 | ||

| Aaron | AR01DYCT-100mg |

Cyclohexanol, 3-methoxy-, (1R,3S)-rel- |

16327-00-7 | 97% | 100mg |

$190.00 | 2025-02-12 | |

| A2B Chem LLC | AX29569-500mg |

Cis-3-methoxycyclohexanol |

16327-00-7 | 95% | 500mg |

$442.00 | 2024-04-20 |

cis-3-methoxycyclohexanol 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

16327-00-7 (cis-3-methoxycyclohexanol) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16327-00-7)cis-3-methoxycyclohexanol

清らかである:99%/99%

はかる:500mg/1g

価格 ($):516.0/545.0